(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid
Overview
Description
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is a synthetic compound belonging to the pyrazole family. It is characterized by its unique structure, which includes an ethoxy group, an oxoethoxy group, and a pyrazolyl acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid typically involves the reaction of ethyl oxalate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl bromoacetate under basic conditions to introduce the ethoxy and oxoethoxy groups. The final step involves the condensation of the resulting intermediate with glyoxylic acid to form the target compound .
Industrial Production Methods
Industrial production of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and oxoethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-(2-methoxy-2-oxoethoxy)iminoacetic acid
- (2Z)-(2-propoxy-2-oxoethoxy)iminoacetic acid
- (2Z)-(2-butoxy-2-oxoethoxy)iminoacetic acid
Uniqueness
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxy and oxoethoxy groups provide distinct reactivity patterns, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2Z)-2-(2-ethoxy-2-oxoethoxy)imino-2-(1H-pyrazol-5-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-2-16-7(13)5-17-12-8(9(14)15)6-3-4-10-11-6/h3-4H,2,5H2,1H3,(H,10,11)(H,14,15)/b12-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWHAMUHWPKPD-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON=C(C1=CC=NN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO/N=C(/C1=CC=NN1)\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420866 | |
Record name | BAS 00532118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84080-54-6 | |
Record name | BAS 00532118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-[(2-Ethoxy-2-oxoethoxy)imino]-3-pyrazoleacetic acid,mixture of syn and anti | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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